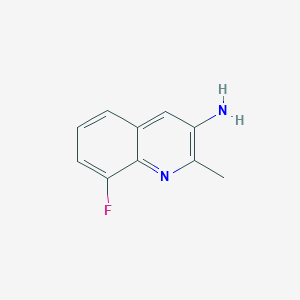

8-Fluoro-2-methylquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2-methylquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARKJQHRKMYCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Fluoro-2-methylquinolin-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 8-Fluoro-2-methylquinolin-3-amine

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for this compound, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The quinoline core is a privileged structure in drug discovery, and the strategic incorporation of a fluorine atom at the 8-position and an amine at the 3-position can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability and target binding affinity. This document details a primary synthesis route centered on the highly efficient Friedländer Annulation, providing in-depth mechanistic insights, step-by-step experimental protocols, and characterization data. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related fluorinated quinoline derivatives.

Introduction: The Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with pronounced physiological activity.[1] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets due to fluorine's unique electronic properties.[2]

This compound combines these strategic elements: the proven quinoline core, a methyl group at the 2-position, a crucial amino group at the 3-position for further functionalization, and a fluorine atom at the 8-position. This specific substitution pattern makes it a valuable building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.[3] This guide focuses on the most logical and efficient pathway for its construction, leveraging established and reliable chemical transformations.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule points to the Friedländer Annulation as the most direct and powerful strategy for constructing the quinoline core. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4][5]

The key disconnection breaks the C4-C4a and N1-C8a bonds, simplifying the target molecule into two primary precursors:

-

2-Amino-3-fluorobenzaldehyde (A): An ortho-aminoaryl aldehyde that provides the fluorinated benzene portion of the quinoline.

-

1-Aminopropan-2-one (B): An α-amino ketone that provides the C2-methyl and C3-amine functionalities of the pyridine ring.

This approach is highly convergent and allows for the late-stage formation of the complex heterocyclic system from readily accessible starting materials.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-fluorobenzaldehyde

The synthesis of this key precursor is typically achieved through the selective reduction of the corresponding nitro compound, 2-nitro-3-fluorobenzaldehyde, which is commercially available. Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method. [6] Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-3-fluorobenzaldehyde (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

-

Add ammonium chloride (0.2 eq) and iron powder (3.0-4.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (typically 70-80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-amino-3-fluorobenzaldehyde as a solid. [7]

Reagent Molar Eq. MW ( g/mol ) Purpose 2-Nitro-3-fluorobenzaldehyde 1.0 169.11 Starting Material Iron Powder 3.0 - 4.0 55.85 Reducing Agent Ammonium Chloride 0.2 53.49 Electrolyte / Activator | Ethanol / Water | - | - | Solvent |

Stage 2: Friedländer Annulation to this compound

This is the key bond-forming reaction that constructs the quinoline heterocycle. It is a condensation reaction between the synthesized 2-amino-3-fluorobenzaldehyde and 1-aminopropan-2-one. The reaction can be catalyzed by either acid or base. [4][8]Using a base like potassium hydroxide in an alcoholic solvent is a common and effective condition. [5] Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Add 1-aminopropan-2-one hydrochloride (aminoacetone hydrochloride) (1.1 eq).

-

Add a solution of potassium hydroxide (2.0-2.5 eq) in water or ethanol dropwise to the mixture while stirring at room temperature. The base neutralizes the hydrochloride salt and catalyzes the reaction.

-

After the addition, heat the reaction mixture to reflux (around 80°C) for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

-

Pour the reaction mixture into cold water to precipitate the product fully.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |

| 2-Amino-3-fluorobenzaldehyde | 1.0 | 139.13 | Precursor A |

| 1-Aminopropan-2-one HCl | 1.1 | 109.55 | Precursor B |

| Potassium Hydroxide | 2.0 - 2.5 | 56.11 | Base Catalyst |

| Ethanol | - | - | Solvent |

Mechanistic Insights: The Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the initial rate-limiting step. [4]

-

Aldol-First Pathway: The reaction begins with a base-catalyzed aldol condensation between the enolate of 1-aminopropan-2-one and the aldehyde group of 2-amino-3-fluorobenzaldehyde. This is followed by dehydration and subsequent intramolecular cyclization via Schiff base (imine) formation to yield the dihydroquinoline, which then aromatizes.

-

Schiff Base-First Pathway: The initial step is the rapid formation of a Schiff base between the amino group of the ketone and the aldehyde. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final aromatic quinoline.

Caption: Competing mechanisms of the Friedländer Annulation.

The choice of base catalyst is critical. Strong bases like KOH favor the formation of the ketone enolate, potentially promoting the aldol-first pathway, leading to high yields of the desired quinoline product.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group (CH₃) at the 2-position, and a broad singlet for the amine (NH₂) protons. The fluorine atom at the 8-position will cause characteristic splitting of the adjacent aromatic proton (H7). [9] |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The carbon attached to the fluorine (C8) will show a large one-bond C-F coupling constant. [10] |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₉FN₂), which is approximately 177.08. |

| Melting Point | A sharp melting point indicates high purity of the crystalline solid. |

Conclusion

This guide outlines a scientifically sound and efficient two-stage synthetic route for this compound. The strategy leverages the robust and high-yielding Friedländer Annulation as the key step for constructing the heterocyclic core. The described protocols utilize readily available starting materials and standard laboratory techniques, making this pathway highly applicable for both academic research and process development in the pharmaceutical industry. The detailed mechanistic insights and characterization guidelines provide a comprehensive framework for researchers to successfully synthesize and validate this valuable chemical building block.

References

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(34), 6011-6013. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

IIP Series. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Li, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39323-39327. Available from: [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3-fluorobenzaldehyde. Available from: [Link]

- Google Patents. (2018). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Available from: [Link]

-

Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3443. Available from: [Link]

-

PubChem. (n.d.). 8-Fluoroquinolin-3-amine. Available from: [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline. Available from: [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Available from: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]

-

Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Available from: [Link]

-

ResearchGate. (2013). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

-

ResearchGate. (2008). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available from: [Link]

Sources

- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-fluorobenzaldehyde [myskinrecipes.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. achmem.com [achmem.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. This compound(1259519-93-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

A Technical Guide to the Physicochemical Characterization of 8-Fluoro-2-methylquinolin-3-amine

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological profiles. In the target molecule, 8-Fluoro-2-methylquinolin-3-amine (CAS 1259519-93-1) , the introduction of three key substituents—a fluorine atom at position 8, a methyl group at position 2, and an amine group at position 3—is designed to modulate its properties.

-

8-Fluoro Group: The fluorine atom can significantly alter electronic properties, pKa, lipophilicity, and metabolic stability, often enhancing membrane permeability and binding affinity.

-

2-Methyl Group: This group can influence the molecule's conformation and steric interactions with biological targets, while also impacting metabolic pathways.

-

3-Amine Group: The basic amino group is critical for salt formation, influencing solubility and bioavailability. Its position affects the overall basicity of the quinoline nitrogen.

A thorough understanding of the physicochemical properties of this molecule is a prerequisite for its advancement in any drug discovery and development pipeline. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are essential for formulation development. This guide provides a comprehensive framework for the systematic characterization of this compound, detailing authoritative experimental protocols and the scientific rationale behind them.

Molecular Profile and Predicted Properties

Prior to empirical testing, computational (in silico) methods provide valuable estimates of a compound's physicochemical properties. These predictions are crucial for planning experimental work and anticipating the molecule's behavior.

Table 1: Molecular Identifiers and Computationally Predicted Properties of this compound

| Property | Value | Source / Method |

| CAS Number | 1259519-93-1 | Chemical Abstract Service[1][2] |

| Molecular Formula | C₁₀H₉FN₂ | - |

| Molecular Weight | 176.19 g/mol | - |

| Predicted XLogP3 | 2.3 | PubChem[3] |

| Predicted pKa (Strongest Basic) | 4.5 (Estimated) | Based on similar quinoline amines[4][5] |

| Predicted pKa (Strongest Acidic) | 16.0 (Estimated) | Based on similar quinoline amines |

| Hydrogen Bond Donors | 1 | PubChem (for 8-fluoro-2-methylquinolin-3-ol)[3] |

| Hydrogen Bond Acceptors | 2 | PubChem (for 8-fluoro-2-methylquinolin-3-ol)[3] |

| Rotatable Bond Count | 0 | PubChem (for 8-fluoro-2-methylquinolin-3-ol)[3] |

| Topological Polar Surface Area | 38.9 Ų | PubChem (for 8-Fluoroquinolin-3-amine)[6] |

Note: Some predicted values are for structurally similar compounds due to a lack of specific computed data for the title compound. These serve as estimations to guide experimental design.

Core Physicochemical Properties: Experimental Determination

The following sections detail robust, step-by-step protocols for the experimental determination of the most critical physicochemical properties.

Melting Point (MP) Determination

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp, defined melting range suggests a highly pure substance, whereas a broad or depressed range often indicates the presence of impurities. It is also a key parameter for assessing the solid-state stability of the material.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Ensure the this compound sample is crystalline and has been thoroughly dried under vacuum to remove any residual solvents.

-

Loading: Finely crush the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Begin with a rapid heating ramp (10-20 °C/min) to approximate the melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, perform a second measurement with a slow heating ramp (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting "point" is reported as this range.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, limiting therapeutic efficacy. This protocol determines the thermodynamic equilibrium solubility.

Protocol: Shake-Flask Method with HPLC Analysis

-

Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at physiologically relevant pH values (e.g., pH 5.0, 6.2, and 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculate the concentration against a standard curve prepared from known concentrations of the compound.

-

Dissociation Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of a molecule at a given pH. For this compound, there are two key ionizable centers: the basic quinoline ring nitrogen and the exocyclic amino group. The pKa governs solubility, membrane permeability, and receptor binding. The electron-withdrawing effect of the 8-fluoro group is expected to lower the basicity of the quinoline nitrogen compared to its non-fluorinated analog.[7]

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Acidification: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate both basic centers.

-

Titration: Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH). Record the pH value after each addition.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the curve. The two inflection points will represent the deprotonation of the two basic sites.

-

Alternatively, use derivative plots (dpH/dV vs. V) to more accurately determine the equivalence points.

-

Lipophilicity (LogP / LogD) Determination

Causality: Lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and ADME properties. LogP is pH-independent, while LogD is measured at a specific pH (typically 7.4) and accounts for the ionization of the molecule.

Protocol: Shake-Flask Method for LogD₇.₄

-

Solvent Preparation: Use n-octanol (pre-saturated with PBS at pH 7.4) and PBS at pH 7.4 (pre-saturated with n-octanol). This pre-saturation is critical for accurate results.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (PBS).

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake vigorously for 1-3 hours to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification:

-

Carefully sample the aqueous phase.

-

Measure the concentration of the compound remaining in the aqueous phase ([C]aq) using a validated HPLC-UV method.

-

The concentration in the octanol phase ([C]oct) is determined by mass balance: [C]oct = ([C]initial - [C]aq).

-

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([C]oct / [C]aq)

Spectroscopic and Structural Characterization

Confirmation of the chemical structure is paramount. While commercial suppliers provide a certificate of analysis, independent verification is a standard practice in research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton and connectivity. The spectra for this compound are noted to be available from suppliers and should be used for identity confirmation.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition (C₁₀H₉FN₂) of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as N-H stretches for the amine and C=N/C=C stretches for the quinoline ring system.

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process.

Figure 1: Overall workflow for the physicochemical characterization.

Figure 2: Experimental workflow for solubility determination.

Conclusion

The systematic determination of the physicochemical properties of this compound is a critical, non-negotiable phase in its evaluation as a potential drug candidate. The protocols outlined in this guide for measuring melting point, aqueous solubility, pKa, and lipophilicity represent industry-standard, self-validating methodologies. The data generated from these experiments provide the foundational knowledge required for understanding the compound's ADME profile, guiding medicinal chemistry optimization efforts, and enabling rational formulation design. Adherence to these rigorous characterization standards ensures data integrity and supports the confident progression of promising molecules like this compound through the drug discovery pipeline.

References

-

PubChem. 8-Fluoroquinolin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

Diederich, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Available from: [Link]

-

PubChem. 8-Fluoro-5-methyl-quinolin-3-ol. National Center for Biotechnology Information. Available from: [Link]

-

Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3453. Available from: [Link]

-

PubChemLite. 8-fluoro-2-methylquinolin-3-ol. Available from: [Link]

-

PubChem. 8-Fluoroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Gfeller, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7753–7772. Available from: [Link]

-

Gfeller, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. Available from: [Link]

-

Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. Available from: [Link]

-

PubChem. 8-Fluoro-7-methyl-quinolin-3-ol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 8-Fluoro-3-(4-fluoro-2-methylbutan-2-yl)quinoline. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 1259519-93-1 this compound [king-pharm.com]

- 2. 1259519-93-1 this compound [king-pharm.com]

- 3. PubChemLite - 8-fluoro-2-methylquinolin-3-ol (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Fluoroquinolin-3-amine | C9H7FN2 | CID 52554381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. This compound(1259519-93-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-3-amine

This guide provides a comprehensive technical overview of 8-Fluoro-2-methylquinolin-3-amine, a fluorinated quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Core Compound Identification

The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Compound Name | CAS Number |

| This compound | 1259519-93-1 |

| This compound hydrochloride | 2460757-59-7[1] |

It is crucial for researchers to distinguish the free base from its hydrochloride salt, as their physical and chemical properties may differ.

Strategic Synthesis of the Quinoline Core

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For this compound, a plausible and efficient synthetic approach is the Friedländer Annulation . This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form the quinoline ring system.[2]

A proposed synthetic pathway for this compound commences with the readily available starting material, 2-amino-3-fluorobenzonitrile. This intermediate is central to constructing the desired fluorinated quinoline scaffold.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Plausible Approach

Step 1: Formation of an Enamine Intermediate from 2-amino-3-fluorobenzonitrile

-

To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in an anhydrous solvent such as THF, add a solution of a methyl ketone enolate (e.g., generated from acetone and a strong base like LDA) at low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to this compound

-

Dissolve the crude enamine intermediate from Step 1 in a suitable solvent (e.g., toluene or xylene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

This proposed synthesis leverages the reactivity of the ortho-amino and nitrile groups to construct the quinoline ring, a common strategy in heterocyclic synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Spectral data for this compound is available for reference.

| Nucleus | Expected Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns indicative of the substitution on the quinoline ring. A singlet for the methyl group protons around 2.5 ppm, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core and one for the methyl group. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with nearby protons, confirming the presence and environment of the fluorine atom. |

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Kinase Inhibition

Many quinoline-based compounds have been developed as protein kinase inhibitors for the treatment of cancer.[3][4] The 3-aminoquinoline moiety can serve as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of various kinases. This compound represents a valuable building block for the synthesis of novel kinase inhibitors.[5]

Anticancer and Antimicrobial Activity

Fluorinated quinolines have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The presence of the fluorine at the 8-position can influence the electronic properties and conformation of the molecule, potentially leading to enhanced biological activity.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aminoquinolines should be considered to establish safe handling procedures.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable fluorinated heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis, while requiring careful execution of established organic chemistry principles, provides access to a scaffold with promising biological activities. As with any chemical substance, adherence to strict safety protocols is paramount during its handling and use in research.

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

- Haythem, A. S., Kamal, A. S., & Mohammad, S. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- Pape, V. F. S., Palkó, R., Tóth, S., Szabó, M. J., Sessler, J., Dormán, G., ... & Szakács, G. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7751–7770.

- El-Faham, A., El-Sayed, R., & El-Kerdawy, M. M. (2012). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).

- Al-Otaibi, A. A., El-Sayed, R., & El-Kerdawy, M. M. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(52), 32964-32978.

- Cohen, R. J. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.

- Tummatorn, J., Choudhary, A., & Andrade, R. B. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981–10996.

-

European Patent Office. (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES (EP 3440070 B1). Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Quinoline-3-carboxylic acid derivatives (US4997943A).

- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline (CN101602723B).

-

Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Retrieved January 20, 2026, from [Link]

- El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). 2-(3-Bromophenyl)

- Szychta, P., Leśniak, A., Maj, E., Wietrzyk, J., & Janecka, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(5), 2399.

Sources

- 1. 2460757-59-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Enigmatic Potential of 8-Fluoro-2-methylquinolin-3-amine: A Technical Guide for Drug Discovery

Introduction: Unveiling a Candidate from a Storied Lineage

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a vast range of biological activities, from antimalarial to anticancer and antimicrobial properties.[1][2][3] Within this distinguished family of compounds, 8-Fluoro-2-methylquinolin-3-amine emerges as a molecule of significant interest, despite the current scarcity of direct biological data in publicly accessible literature. Its unique structural amalgamation—a fluorine atom at the 8-position, a methyl group at the 2-position, and an amine at the 3-position—suggests a confluence of functionalities that have been individually recognized for their potent pharmacological effects.

This technical guide serves as a pioneering exploration into the potential biological landscape of this compound. By dissecting the known activities of its structural analogues, we will construct a scientifically grounded rationale for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for initiating research into this promising, yet underexplored, chemical entity. We will delve into its synthetic heritage, propose putative mechanisms of action, and furnish detailed experimental protocols to empower its empirical evaluation. While direct evidence remains to be established, the convergence of structure-activity relationships from related compounds strongly suggests that this compound is a compelling candidate for future drug discovery endeavors.

Deconstructing the Pharmacophore: Insights from Analogous Structures

The predicted biological profile of this compound is predicated on the well-documented activities of its constituent chemical motifs. The strategic placement of the fluoro, methyl, and amino groups on the quinoline core is not arbitrary; each imparts specific physicochemical properties that can influence target binding, metabolic stability, and overall efficacy.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that serves as the foundational structure for a wide array of pharmaceuticals. Its planarity allows for intercalation into DNA and interaction with aromatic residues in enzyme active sites. The nitrogen atom introduces a locus of basicity and hydrogen bonding capability, crucial for receptor recognition.

The 8-Fluoro Substitution: Enhancing Potency and Pharmacokinetics

The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to modulate a molecule's properties. The high electronegativity of fluorine can alter the electronic distribution of the quinoline ring, potentially enhancing binding affinity to target proteins. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile. In the context of fluoroquinolone antibiotics, the 6-fluoro substituent is critical for their potent antibacterial activity. While at the 8-position, its influence on biological activity warrants dedicated investigation.

The 2-Methyl Group: A Modulator of Activity

The presence of a methyl group at the 2-position can have several implications. It can provide a strategic steric hindrance that may enhance selectivity for a particular biological target. Additionally, it can influence the overall lipophilicity of the molecule, which in turn affects its membrane permeability and distribution.

The 3-Amino Group: A Key Interaction Point

The 3-amino group is a critical functional group that can participate in hydrogen bonding and salt bridge formation with biological targets. In many quinoline-based drugs, an amino group or a derivative thereof is essential for their mechanism of action, often acting as a key pharmacophoric element for interaction with enzymes or receptors.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can postulate several potential biological activities for this compound.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity. For instance, 8-hydroxyquinoline derivatives have been explored for their antiproliferative effects.[4][5] The mechanism often involves the chelation of metal ions crucial for tumor growth or the induction of apoptosis. 4-aminoquinolines have also shown cytotoxic effects on breast cancer cell lines.[6]

Proposed Mechanism of Action (Anticancer): this compound may exert anticancer effects through the induction of apoptosis. This could be initiated by intercalation into DNA, leading to cell cycle arrest, or by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The fluorine atom could enhance its interaction with target enzymes, while the amino group could be critical for binding.

Figure 1: Proposed anticancer mechanism of action.

Antimicrobial Potential

The fluoroquinolone class of antibiotics is a testament to the antimicrobial power of fluorinated quinolines. Although this compound is not a classic fluoroquinolone, the presence of the 8-fluoro-quinoline core suggests potential antibacterial or antifungal activity. 8-quinolinamines have demonstrated broad-spectrum anti-infective properties.[2]

Proposed Mechanism of Action (Antimicrobial): If it possesses antibacterial properties, this compound might act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, similar to fluoroquinolones. The 3-amino group could play a role in binding to the enzyme-DNA complex. Its antifungal activity could stem from the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.

Quantitative Data from Structurally Related Compounds

To provide a tangible basis for the potential potency of this compound, the following table summarizes the biological activities of some of its structural analogs.

| Compound Class | Specific Derivative Example | Biological Activity | Target/Cell Line | IC50/MIC | Reference |

| 8-Hydroxyquinolines | 5,7-dibromo-8-hydroxyquinoline | Anticancer | A549 (Lung Carcinoma) | 5.8 µg/mL | [1] |

| 8-Hydroxyquinolines | 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Antiviral | Dengue Virus Serotype 2 | 3.03 µM | [1] |

| 8-Quinolinamines | Primaquine Analog | Antimalarial | P. falciparum (CQS) | 9.4 ng/mL | [2] |

| 4-Aminoquinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Anticancer | MDA-MB 468 (Breast Cancer) | Not specified as IC50, but highly potent | [6] |

| Fluoroquinolones | Ciprofloxacin derivative | Anticancer | SR-leukaemia | Growth inhibition of 33.25% | [7] |

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic in vitro screening approach is recommended. The following are detailed protocols for initial cytotoxicity and antimicrobial susceptibility testing.

Experimental Workflow

Figure 2: Workflow for biological evaluation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

This compound (solubilized in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound (solubilized in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, as a viability indicator)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can aid in the determination.

Conclusion and Future Directions

While the direct biological characterization of this compound is in its infancy, a comprehensive analysis of its structural components and the activities of its close chemical relatives provides a compelling rationale for its investigation as a potential therapeutic agent. The convergence of a privileged quinoline scaffold with strategic fluoro, methyl, and amino substitutions suggests a high potential for significant anticancer and/or antimicrobial activities.

The experimental protocols detailed in this guide offer a clear and robust starting point for researchers to systematically evaluate these hypotheses. Future research should focus on a broad initial screening against diverse cancer cell lines and microbial pathogens. Promising initial results should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The synthesis and evaluation of a focused library of analogs will also be crucial for establishing structure-activity relationships and optimizing the lead compound for enhanced potency and selectivity.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available from: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]

-

The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

QUINOLINE: A DIVERSE THERAPEUTIC AGENT. Europub. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

-

Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides And their antitrypanosomal activity. ResearchGate. Available from: [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available from: [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available from: [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available from: [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available from: [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available from: [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-3-amine Derivatives and Analogs for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific, promising class of quinoline derivatives: 8-Fluoro-2-methylquinolin-3-amine and its analogs. The strategic incorporation of a fluorine atom at the 8-position and a methyl group at the 2-position significantly influences the molecule's physicochemical properties, including metabolic stability and target binding affinity.[3] The 3-amino group serves as a versatile anchor for further chemical modifications, enabling the exploration of vast chemical space to optimize pharmacological profiles. This document provides a comprehensive overview of the synthesis, known and potential biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have been extensively studied for their diverse pharmacological properties.[4] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous natural products and synthetic drugs.[2][4] The versatility of the quinoline nucleus allows for a wide range of chemical modifications, leading to compounds with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[5]

The introduction of a fluorine atom into a drug candidate can profoundly alter its biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.[6] Specifically, the 8-fluoro substitution on the quinoline ring is a key feature in several biologically active molecules.

This guide will delve into the synthesis and biological potential of this compound derivatives, a class of compounds with significant therapeutic promise.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be approached through several strategic pathways. A plausible and efficient route involves the initial construction of the 8-fluoro-2-methylquinolin-3-ol core, followed by amination.

Synthesis of the 8-Fluoro-2-methylquinolin-3-ol Intermediate

A common and effective method for constructing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[7][8]

An alternative and often high-yielding approach starts with a substituted aniline, such as 2-fluoroaniline, and a β-ketoester.

Diagram of the Proposed Synthetic Pathway for the Core Structure

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 8-Fluoro-2-methylquinolin-3-ol

This protocol is adapted from established methods for quinoline synthesis.

Step 1: Synthesis of 8-Fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate

-

In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture at 140-150°C for 2 hours.

-

Cool the reaction mixture to 100°C and add polyphosphoric acid (PPA) or Dowtherm A as a cyclizing agent.

-

Heat the mixture to 240-250°C for 30 minutes.

-

Cool the reaction mixture and pour it into a stirred solution of aqueous sodium hydroxide.

-

Filter the resulting precipitate, wash with water, and dry to yield the crude product.

-

Recrystallize from ethanol to obtain pure 8-fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of 8-Fluoro-2-methylquinolin-4-ol

-

Suspend the carboxylate from Step 1 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 8-fluoro-2-methylquinolin-4-ol.

Step 3: Synthesis of 8-Fluoro-2-methylquinolin-3-ol

-

Nitrate 8-fluoro-2-methylquinolin-4-ol using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

-

Reduce the resulting 3-nitro derivative to 3-amino-8-fluoro-2-methylquinolin-4-ol using a reducing agent such as tin(II) chloride in hydrochloric acid.

-

Diazotize the 3-amino group with sodium nitrite in an acidic medium at low temperature.

-

Hydrolyze the diazonium salt by warming the solution to yield 8-fluoro-2-methylquinolin-3-ol.

Amination of 8-Fluoro-2-methylquinolin-3-ol

The conversion of the 3-hydroxy group to a 3-amino group can be achieved through various methods, including the Buchwald-Hartwig amination or by converting the hydroxyl group into a better leaving group followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of this compound

-

Convert the 8-fluoro-2-methylquinolin-3-ol into its corresponding triflate ester by reacting it with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

-

In a separate flask, prepare a solution of an ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide) in an appropriate solvent like toluene or THF.

-

Add the quinolin-3-yl triflate to the amine solution along with a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

After completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 8-fluoro-2-methylquinoline scaffold have shown promise in several therapeutic areas. The primary areas of interest based on existing literature for related compounds are antimicrobial and anticancer activities.

Antimicrobial Potential

Antimycobacterial Activity: Fluoroquinolones are a well-established class of antibiotics used in the treatment of mycobacterial infections, including tuberculosis.[9][10] Their mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10] The this compound core shares structural similarities with fluoroquinolones, suggesting potential antimycobacterial activity.

Antifungal Activity: Quinoline derivatives, particularly 8-hydroxyquinolines, have demonstrated significant antifungal properties.[1][11] The mechanism of action can involve the disruption of the fungal cell wall and cytoplasmic membrane.[1] Analogs of 8-fluoro-2-methylquinoline have also been reported to exhibit good antifungal activity.[11]

Bacterial ATP Synthase Inhibition: Recent studies have identified quinoline derivatives as potent inhibitors of bacterial ATP synthase, a critical enzyme for cellular energy production.[12][13] This represents a promising target for the development of new antibiotics, especially against multidrug-resistant strains.[12]

Anticancer Potential: Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cell growth, proliferation, and survival. Quinoline-based compounds have been successfully developed as kinase inhibitors.[3][14]

Potential Kinase Targets:

-

Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit tyrosine kinases such as EGFR, VEGFR, and c-Met, which are often dysregulated in various cancers.

-

Serine/Threonine Kinases: Kinases like Pim-1 and Aurora kinases, which are involved in cell cycle progression and apoptosis, are also potential targets for quinoline-based inhibitors.[15]

The this compound scaffold provides a platform for designing selective kinase inhibitors by modifying the substituents on the 3-amino group to interact with specific residues in the kinase active site.

Diagram of a Generic Kinase Signaling Pathway

Caption: A generic MAPK/ERK signaling pathway often targeted in cancer therapy.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituent attached to the 3-amino group. While specific SAR studies on this exact scaffold are emerging, valuable insights can be drawn from related quinoline-based compounds.

Table 1: Inferred Structure-Activity Relationships for Anticancer Activity

| Position of Modification | Substituent Type | Predicted Effect on Activity | Rationale |

| 3-Amino Group | Small, flexible linkers | May enhance binding to the kinase hinge region. | Allows for optimal orientation in the ATP-binding pocket. |

| Aromatic or heteroaromatic rings | Can form pi-stacking interactions with aromatic residues in the active site. | Increases binding affinity and selectivity. | |

| Hydrogen bond donors/acceptors | Can form key interactions with the kinase backbone. | Mimics the hydrogen bonding of the adenine region of ATP. | |

| Quinoline Core | Electron-withdrawing groups on the benzene ring | May enhance activity. | Modulates the electronic properties of the quinoline system. |

| Bulky groups at other positions | May lead to steric hindrance. | Can disrupt binding to the target. |

Protocols for Biological Evaluation

Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for specific kinases.

Diagram of the Kinase Inhibition Assay Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate (peptide or protein), ATP, and the test compound (this compound derivative) in a suitable assay buffer.

-

Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Kinase Reaction: Add the kinase and substrate to each well and incubate briefly.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced, or by using a phospho-specific antibody to detect the phosphorylated substrate.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6][16]

Step-by-Step Protocol:

-

Prepare Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Table 2: Representative Biological Data for Related Quinolines

| Compound Class | Biological Activity | Target | Potency (IC50/MIC) | Reference |

| Fluoroquinolones | Antibacterial | DNA Gyrase | 0.5 - 4 µg/mL | [10] |

| 8-Hydroxyquinolines | Antifungal | Cell Wall/Membrane | 12.5 - 50 µg/mL | [17] |

| Substituted Quinolines | Anticancer | c-Met, VEGFR-2 | 0.59 - 12 nM | [14] |

| Quinoline Derivatives | Antibacterial | ATP Synthase | 230 ng/mL | [12] |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path to accessing the core structure and its derivatives. The potential for these compounds to act as potent antimicrobial agents, particularly through the inhibition of novel targets like ATP synthase, and as selective kinase inhibitors for cancer therapy is significant.

Future research should focus on:

-

Library Synthesis: Expanding the library of derivatives by introducing a diverse range of substituents at the 3-amino position to thoroughly explore the structure-activity landscape.

-

Target Identification and Validation: Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of infection and cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising candidates to guide further optimization.

This in-depth technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of this compound derivatives.

References

- Activity of quinolones against mycobacteria. PubMed.

- In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis. PMC - NIH.

- New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC - NIH.

- Quinoline-based small molecules as effective protein kinases inhibitors (Review).

- Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. PubMed.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Springer.

- Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)

- Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. NIH.

- Review on recent development of quinoline for anticancer activities. ScienceDirect.

- Minimum Inhibitory Concentration (MIC) Test.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.

- The minimum inhibitory concentr

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret

- Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Semantic Scholar.

- Synthesis of 8-methylquinoline. PrepChem.com.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed.

- Quinoline-Based Antifungals. Bentham Science.

- Can anyone suggest a protocol for a kinase assay?

- In vitro kinase assay. Protocols.io.

- Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and derm

- Assay Development for Protein Kinase Enzymes. NCBI - NIH.

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC - PubMed Central.

- Kinase Assay Kit. Sigma-Aldrich.

- Methods for Detecting Kinase Activity. Cayman Chemical.

- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central.

- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.

- Friedländer synthesis. Wikipedia.

- Friedländer Quinoline Synthesis. Alfa Chemistry.

- Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.

- Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.

- Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.

- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.

- Synthesis and biological evaluation of quinoxaline deriv

- Preparation and biological evaluation of quinoline amines as anticancer agents and its molecular docking.

- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

- The Friedländer Synthesis of Quinolines.

Sources

- 1. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Activity of quinolones against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ijmphs.com [ijmphs.com]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 8-Fluoro-2-methylquinolin-3-amine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 8-Fluoro-2-methylquinolin-3-amine, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom at the 8-position, a methyl group at the 2-position, and an amine group at the 3-position is anticipated to modulate the molecule's physicochemical properties, influencing its biological activity and metabolic stability.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will leverage established principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this molecule but also serves as a practical guide for the characterization of other novel quinoline derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.5 - 7.7 | s | - |

| H-5 | 7.2 - 7.4 | t | 7.5 - 8.5 |

| H-6 | 6.9 - 7.1 | d | 7.5 - 8.5 |

| H-7 | 7.3 - 7.5 | dd | 8.0 - 9.0, 4.0 - 5.0 (JH-F) |

| -CH₃ | 2.4 - 2.6 | s | - |

| -NH₂ | 4.0 - 5.0 | br s | - |

Causality Behind Predictions:

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons are expected in the downfield region (δ 6.9-7.7 ppm) characteristic of aromatic systems. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom will generally deshield these protons. The proton at H-7 is expected to show coupling to the adjacent fluorine atom (JH-F), resulting in a doublet of doublets.

-

Methyl Protons (-CH₃): The methyl group at the 2-position is attached to an sp²-hybridized carbon and is expected to appear as a singlet in the range of δ 2.4-2.6 ppm.

-

Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (JC-F, Hz) |

| C-2 | 155 - 158 | - |

| C-3 | 130 - 133 | - |

| C-4 | 125 - 128 | - |

| C-4a | 122 - 125 | ~2-4 |

| C-5 | 115 - 118 | ~20-25 |

| C-6 | 120 - 123 | ~5-8 |

| C-7 | 110 - 113 | ~2-4 |

| C-8 | 158 - 162 | ~240-260 |

| C-8a | 140 - 143 | ~10-15 |

| -CH₃ | 20 - 23 | - |

Causality Behind Predictions:

-

C-F Coupling: The most significant feature will be the large one-bond coupling constant between C-8 and the directly attached fluorine atom (¹JC-F), predicted to be in the range of 240-260 Hz. Smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F) are also expected for the neighboring carbons.

-

Substituent Effects: The electron-donating amine group at C-3 and the methyl group at C-2 will influence the chemical shifts of the carbons in the pyridine ring. The electronegative fluorine atom will have a significant deshielding effect on C-8.

C. Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Diagram of NMR Experimental Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=C, C=N, and C-F bonds.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend | 1650 - 1580 | Medium |

| Aromatic C=C and C=N Stretch | 1620 - 1450 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-F Stretch | 1100 - 1000 | Strong |

Causality Behind Predictions:

-

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[3] An N-H bending (scissoring) vibration is also anticipated around 1600 cm⁻¹.[3]

-

C-H Stretching: The spectrum will contain absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching from the quinoline ring and the methyl group, respectively.[4]

-

Aromatic System: A series of sharp bands between 1620 and 1450 cm⁻¹ will be indicative of the C=C and C=N stretching vibrations within the quinoline ring system.

-